An In-depth Technical Guide to the Chemical Properties of (E)-9-Hexadecenyl Acetate
An In-depth Technical Guide to the Chemical Properties of (E)-9-Hexadecenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
(E)-9-Hexadecenyl acetate , a significant semiochemical, plays a crucial role in the chemical communication of various insect species. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the signaling pathways it triggers in insects.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₂ | [1][2][3] |
| Molecular Weight | 282.46 g/mol | [1][2][3] |
| IUPAC Name | (E)-9-Hexadecen-1-yl acetate | [1] |
| CAS Number | 56218-69-0 | [1][2] |
| Boiling Point (estimated) | 205.00 to 207.00 °C @ 13.00 mm Hg (for 9-Octadecenyl acetate) | [4] |
| Density (estimated) | 0.875 ± 0.06 g/cm³ at 20°C (for (E)-11-Hexadecenyl acetate) | |
| Refractive Index (estimated) | 1.4476 at 20°C (for (E)-11-Hexadecenyl acetate) | |
| Solubility | Insoluble in water; Soluble in organic solvents. | |
| XLogP3 (Computed) | 6.8 | [1] |
| Topological Polar Surface Area (Computed) | 26.3 Ų | [2] |
| Rotatable Bond Count (Computed) | 15 | [2] |
| Kovats Retention Index (Standard non-polar) | 1984.6 | [1] |
| Kovats Retention Index (Semi-standard non-polar) | 1998 | [1] |
| Kovats Retention Index (Standard polar) | 2317 | [1] |
Experimental Protocols
Synthesis of (E)-9-Hexadecenyl Acetate
The synthesis of (E)-9-Hexadecenyl acetate is typically achieved in a two-step process: the formation of the precursor alcohol, (E)-9-hexadecen-1-ol, followed by its acetylation.
The Wittig reaction is a reliable method for creating the C=C double bond with high stereoselectivity.[5][6][7] This protocol provides a general framework.
Materials:
-
Triphenylphosphine
-
1-Bromononane
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Heptanal
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent.
-
Add 1-bromononane and reflux the mixture to form the phosphonium salt.
-
After cooling to room temperature, add a strong base to deprotonate the phosphonium salt and form the ylide. The solution will typically change color, indicating ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution in an ice bath.
-
Slowly add heptanal to the ylide solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, hexane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (E)-9-hexadecen-1-ol by column chromatography on silica gel.
-
Caption: Synthetic pathway for (E)-9-Hexadecenyl acetate.
This protocol details the conversion of the alcohol to the final acetate ester.[8][9][10][11]
Materials:
-
(E)-9-Hexadecen-1-ol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry flask, dissolve (E)-9-Hexadecen-1-ol in anhydrous pyridine.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding methanol.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (E)-9-Hexadecenyl acetate.
-
If necessary, purify the product by column chromatography on silica gel.
Electroantennography (EAG) Protocol for Moth Pheromones
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[12][13][14]
Materials:
-
Live moth (e.g., male of the target species)
-
Dissecting microscope
-
Fine scissors and forceps
-
Micropipette puller (for glass electrodes)
-
Ag/AgCl electrodes
-
Conductive gel or saline solution
-
EAG apparatus (amplifier, data acquisition system)
-
Faraday cage
-
Purified air source
-
Stimulus delivery system (e.g., Pasteur pipettes with filter paper)
-
(E)-9-Hexadecenyl acetate solution in a suitable solvent (e.g., hexane)
Procedure:
-
Antenna Preparation:
-
Immobilize the moth.
-
Under a dissecting microscope, carefully excise an antenna at its base.
-
Mount the antenna between two electrodes using conductive gel or by inserting the base and tip into saline-filled glass capillary electrodes.
-
-
EAG Recording:
-
Place the antenna preparation within a Faraday cage to reduce electrical noise.
-
Establish a continuous flow of purified, humidified air over the antenna.
-
Record the baseline electrical activity.
-
-
Stimulus Delivery:
-
Prepare a dilution series of (E)-9-Hexadecenyl acetate.
-
Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Introduce the tip of the stimulus pipette into the airstream directed at the antenna and deliver a puff of air.
-
-
Data Analysis:
-
Measure the amplitude of the negative deflection in the recorded potential for each stimulus.
-
Compare the responses to the pheromone with a solvent control.
-
Caption: Workflow for Electroantennography (EAG).
Field Trapping Protocol for Moths
Pheromone-baited traps are used to monitor moth populations in the field.[15][16][17][18]
Materials:
-
Pheromone traps (e.g., delta or wing traps)
-
Sticky inserts
-
(E)-9-Hexadecenyl acetate lures (e.g., rubber septa impregnated with the pheromone)
-
Stakes or hangers for trap placement
-
Gloves
Procedure:
-
Trap Assembly:
-
Assemble the trap according to the manufacturer's instructions.
-
Place a fresh sticky insert on the bottom of the trap.
-
-
Lure Placement:
-
Using gloves to avoid contamination, place the (E)-9-Hexadecenyl acetate lure inside the trap, typically suspended from the top center.
-
-
Trap Deployment:
-
Place traps in the field at a height and density appropriate for the target species. Generally, traps are placed at canopy level.
-
Ensure traps are securely fastened to stakes or branches.
-
-
Monitoring and Data Collection:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of captured target moths.
-
Replace sticky inserts and lures as needed, following the manufacturer's recommendations for lure longevity.
-
Caption: Workflow for Field Trapping with Pheromones.
Pheromone Signaling Pathway in Insects
The detection of (E)-9-Hexadecenyl acetate by a male moth initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. This process involves several key proteins and can proceed through two main pathways: an ionotropic and a metabotropic pathway.[19][20][21][22][23][24][25][26][27]
-
Pheromone Binding: Molecules of (E)-9-Hexadecenyl acetate enter the sensillum lymph through pores in the cuticle of the sensory hair. Here, they are bound by Pheromone Binding Proteins (PBPs) .[20]
-
Receptor Activation: The PBP-pheromone complex diffuses across the lymph and interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron. The OR is typically a heterodimer composed of a specific pheromone-binding subunit and a highly conserved co-receptor (Orco).[19][23]
-
Signal Transduction:
-
Ionotropic Pathway: Upon pheromone binding, the OR-Orco complex undergoes a conformational change, opening a non-selective cation channel. This allows an influx of cations (e.g., Na⁺, Ca²⁺), leading to the depolarization of the neuron.[23]
-
Metabotropic Pathway: Alternatively, the activated OR can activate a G-protein (Gq). This initiates a second messenger cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, which can further open ion channels, leading to depolarization.[24]
-
-
Signal Termination: The signal is terminated by the degradation of the pheromone by enzymes within the sensillum lymph and the closing of the ion channels.
Caption: Insect Pheromone Signaling Pathway.
References
- 1. (E)-9-Hexadecenyl acetate | C18H34O2 | CID 5352787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 9-Octadecenyl acetate | C20H38O2 | CID 5367657 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Articles | Decision Aid Systems [decisionaid.systems]
- 17. How to setup monitoring traps for tree fruit insect pests, like codling moth | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]
- 18. museumpests.net [museumpests.net]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Odorant and Pheromone Receptors in Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
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- 27. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
